3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3BrClF3O2S and a molecular weight of 323.51 g/mol . It is a derivative of benzenesulfonyl chloride, featuring a bromine atom and a trifluoromethyl group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-4-(trifluoromethyl)benzene. This process can be achieved by reacting the benzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent for this compound.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile used . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorobenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
3-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine atom provides additional sites for further functionalization .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRXIHUDJSAMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614910 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62202-40-8 | |
Record name | 3-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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